3'-Acetyl-3-fluoro-4-methylbiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

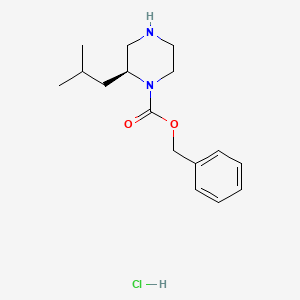

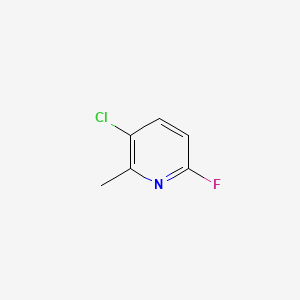

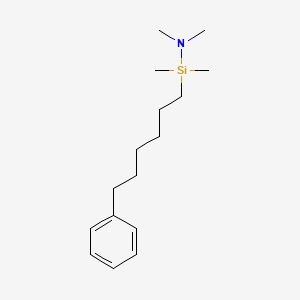

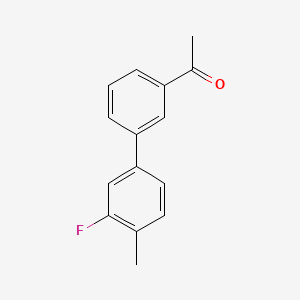

“3’-Acetyl-3-fluoro-4-methylbiphenyl” is a chemical compound with the CAS Number: 1365271-37-9 . It has a molecular weight of 228.27 and its IUPAC name is 1-(3’-fluoro-4’-methyl [1,1’-biphenyl]-3-yl)ethanone .

Molecular Structure Analysis

The InChI code for “3’-Acetyl-3-fluoro-4-methylbiphenyl” is 1S/C15H13FO/c1-10-6-7-14 (9-15 (10)16)13-5-3-4-12 (8-13)11 (2)17/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

The compound “3’-Acetyl-3-fluoro-4-methylbiphenyl” has a molecular weight of 228.27 . It has a linear formula of C15H13FO . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.

Scientific Research Applications

Synthesis and Practical Applications

- Practical Synthesis of 2-Fluoro-4-bromobiphenyl : A key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, was developed through a practical pilot-scale method. This synthesis, involving methyl nitrite and 2-fluoro-4-bromoaniline, highlights the challenges and solutions in synthesizing complex biphenyl structures, potentially relevant to the production of 3'-Acetyl-3-fluoro-4-methylbiphenyl derivatives (Qiu et al., 2009).

Fluorescent Chemosensors

- Development of Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to this compound, is noted for its application in creating chemosensors for detecting a variety of analytes, including metal ions and neutral molecules. This application underscores the potential of this compound derivatives in developing sensitive and selective chemosensors (Roy, 2021).

Metallation of Heteroaromatic Compounds

- Metallation Studies : The metallation of π-deficient heterocyclic compounds, including fluoropyridines, offers insights into the chemical behavior of fluorinated aromatic compounds. Understanding the regioselectivity and kinetics of these reactions can inform the functionalization of compounds like this compound for various applications (Marsais & Quéguiner, 1983).

Fluorophore Toxicity and Applications

- Toxicity and Applications of Fluorophores : Research on the toxicity of fluorophores used in molecular imaging, including their application in real-time cancer detection, provides a foundation for evaluating the safety and efficacy of fluorinated compounds in biomedical imaging. This area of study may relate to the potential biomedical imaging applications of this compound derivatives (Alford et al., 2009).

Advanced Oxidation Processes

- Degradation of Acetaminophen by AOPs : A review on the advanced oxidation processes (AOPs) for treating acetaminophen in water highlights the potential environmental applications of fluorinated compounds in water treatment technologies. This research underscores the importance of understanding the chemical reactivity and environmental impact of fluorinated compounds, including those related to this compound (Qutob et al., 2022).

Safety and Hazards

The safety data sheet for “3’-Acetyl-3-fluoro-4-methylbiphenyl” indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . It is also very toxic to aquatic life with long-lasting effects (Categories 1 for both acute and chronic hazards) . Proper handling and disposal methods should be followed to ensure safety .

properties

IUPAC Name |

1-[3-(3-fluoro-4-methylphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKFHGKTPXMYGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742837 |

Source

|

| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365271-37-9 |

Source

|

| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)